molecular formula C6H10BrF3 B1611051 6-Bromo-1,1,1-trifluorohexane CAS No. 111670-37-2

6-Bromo-1,1,1-trifluorohexane

Cat. No.: B1611051
CAS No.: 111670-37-2
M. Wt: 219.04 g/mol
InChI Key: CNJBUMYNBDASSP-UHFFFAOYSA-N
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Description

6-Bromo-1,1,1-trifluorohexane is an organic compound with the molecular formula C6H10BrF3 It is a halogenated alkane, characterized by the presence of bromine and trifluoromethyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,1,1-trifluorohexane typically involves the halogenation of 1,1,1-trifluorohexane. One common method is the radical bromination of 1,1,1-trifluorohexane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:

C6H11F3+Br2C6H10BrF3+HBr\text{C6H11F3} + \text{Br2} \rightarrow \text{C6H10BrF3} + \text{HBr} C6H11F3+Br2→C6H10BrF3+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products:

    Substitution: Formation of 6-hydroxy-1,1,1-trifluorohexane, 6-cyano-1,1,1-trifluorohexane, or 6-amino-1,1,1-trifluorohexane.

    Elimination: Formation of 1,1,1-trifluorohex-1-ene.

Scientific Research Applications

6-Bromo-1,1,1-trifluorohexane has several applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1,1-trifluorohexane in biochemical systems involves its interaction with nucleophilic sites on enzymes or other biomolecules. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with the target molecule. This interaction can inhibit enzyme activity or alter the function of the biomolecule, making it a useful tool in biochemical research.

Comparison with Similar Compounds

  • 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
  • 1,1,1-Trifluoro-2,4-hexanedione
  • 1,1,1-Trifluoro-2-iodoethane

Comparison: 6-Bromo-1,1,1-trifluorohexane is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in synthetic applications where selective reactivity is required. Its longer carbon chain also provides different physical properties, such as boiling point and solubility, compared to shorter-chain analogs.

Properties

IUPAC Name

6-bromo-1,1,1-trifluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF3/c7-5-3-1-2-4-6(8,9)10/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJBUMYNBDASSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551140
Record name 6-Bromo-1,1,1-trifluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111670-37-2
Record name 6-Bromo-1,1,1-trifluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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